4-Fluoro-4'-(methylthio)benzhydrol
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Overview
Description
4-Fluoro-4’-(methylthio)benzhydrol is a chemical compound with the molecular formula C14H13FOS and a molecular weight of 248.32 g/mol . It is characterized by the presence of a fluorine atom and a methylthio group attached to a benzhydrol structure. This compound is used primarily in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-Fluoro-4’-(methylthio)benzhydrol typically involves the reaction of 4-fluorobenzaldehyde with 4-(methylthio)benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Fluoro-4’-(methylthio)benzhydrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
4-Fluoro-4’-(methylthio)benzhydrol is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(methylthio)benzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methylthio group can influence its binding affinity and specificity, affecting the pathways involved in its biological activity .
Comparison with Similar Compounds
4-Fluoro-4’-(methylthio)benzhydrol can be compared with similar compounds like:
4-Fluorobenzhydrol: Lacks the methylthio group, which may result in different reactivity and applications.
4-Methylthiobenzhydrol:
4-Fluoro-4’-(methylthio)benzophenone: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior and applications.
These comparisons highlight the unique features of 4-Fluoro-4’-(methylthio)benzhydrol, such as its specific functional groups and their influence on its reactivity and applications.
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methylsulfanylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKVLIOZSUOIRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374619 |
Source
|
Record name | 4-Fluoro-4'-(methylthio)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510-48-1 |
Source
|
Record name | 4-Fluoro-4'-(methylthio)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1510-48-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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